![molecular formula C11H8F3N B1611031 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- CAS No. 89108-30-5](/img/structure/B1611031.png)
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Overview
Description
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The incorporation of a trifluoromethyl group into the pyrrole ring enhances the compound’s chemical stability and biological activity, making it a valuable target in synthetic and medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- can be achieved through various synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a pyrrole ring is treated with a trifluoromethylating agent under controlled conditions . Another approach is the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalyst such as iron (III) chloride . Industrial production methods often involve the use of trifluoroacetic anhydride as the trifluoromethyl source, reacting with suitable pyrrole precursors .
Chemical Reactions Analysis
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrrole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . For example, it may inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression .
Comparison with Similar Compounds
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- can be compared with other fluorinated pyrrole derivatives, such as:
1H-Pyrrole, 1-[2-(difluoromethyl)phenyl]-: This compound has two fluorine atoms instead of three, resulting in slightly different chemical and biological properties.
1H-Pyrrole, 1-[2-(trifluoromethyl)ethyl]-:
1H-Pyrrole, 1-[2-(trifluoromethyl)propyl]-: The propyl group further modifies the compound’s properties, making it suitable for different industrial and medicinal applications.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZRHODYBOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463723 | |
| Record name | 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-30-5 | |
| Record name | 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


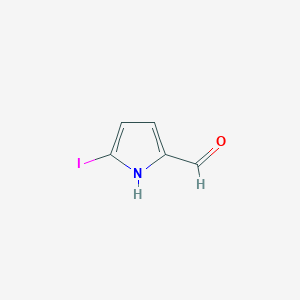
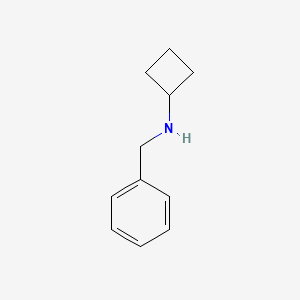
methanone](/img/structure/B1610956.png)


![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

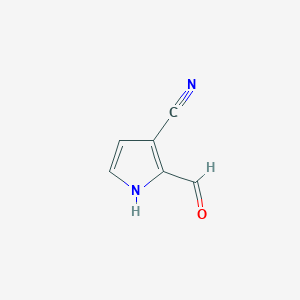
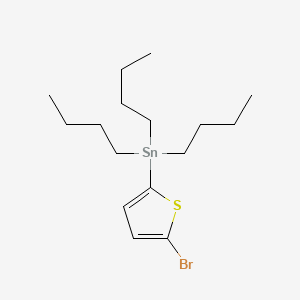
![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)
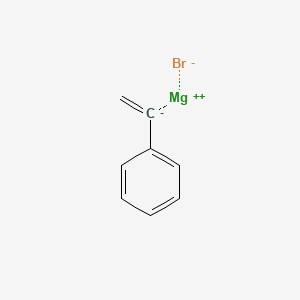
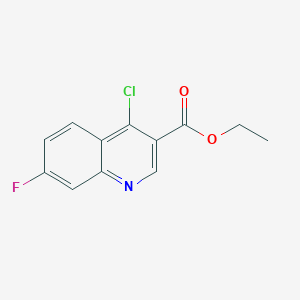
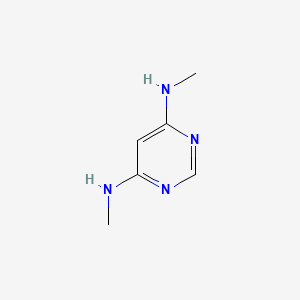
![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)
